1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea
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Overview
Description
1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea is a synthetic organic compound that features a urea moiety substituted with a phenyl group, a morpholine ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea typically involves the reaction of phenyl isocyanate with 2-(morpholin-4-yl)ethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea can be compared with other similar compounds, such as:
1-Methyl-3-[2-(piperidin-4-yl)ethyl]-1-phenylurea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Methyl-3-[2-(pyrrolidin-4-yl)ethyl]-1-phenylurea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
1-Methyl-3-[2-(azepan-4-yl)ethyl]-1-phenylurea: Similar structure but with an azepane ring instead of a morpholine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their ring structures.
Properties
Molecular Formula |
C14H21N3O2 |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)-1-phenylurea |
InChI |
InChI=1S/C14H21N3O2/c1-16(13-5-3-2-4-6-13)14(18)15-7-8-17-9-11-19-12-10-17/h2-6H,7-12H2,1H3,(H,15,18) |
InChI Key |
LFXQZPDRXRPAIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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